molecular formula C16H18O4 B12518445 3-(1-Phenylethenyl)-1,2,5-trioxaspiro[5.5]undecan-9-one CAS No. 678967-25-4

3-(1-Phenylethenyl)-1,2,5-trioxaspiro[5.5]undecan-9-one

Cat. No.: B12518445
CAS No.: 678967-25-4
M. Wt: 274.31 g/mol
InChI Key: RNCHOPIHQYTSCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-Phenylethenyl)-1,2,5-trioxaspiro[5.5]undecan-9-one is a synthetic 1,2,4-trioxane derivative with a spirocyclic architecture. Its structure includes a central cyclohexane ring fused with two peroxo groups (1,2,5-trioxaspiro system) and a 9-keto substituent. The 3-(1-phenylethenyl) group introduces aromaticity and enhances lipophilicity, which is critical for antimalarial activity .

This compound was developed as part of a series of orally active trioxanes targeting multi-drug-resistant Plasmodium yoelii nigeriensis in mice. Singh et al. (2006) demonstrated its efficacy, attributing activity to the peroxide bond’s interaction with heme in malaria parasites, generating cytotoxic free radicals .

Properties

CAS No.

678967-25-4

Molecular Formula

C16H18O4

Molecular Weight

274.31 g/mol

IUPAC Name

3-(1-phenylethenyl)-1,2,5-trioxaspiro[5.5]undecan-9-one

InChI

InChI=1S/C16H18O4/c1-12(13-5-3-2-4-6-13)15-11-18-16(20-19-15)9-7-14(17)8-10-16/h2-6,15H,1,7-11H2

InChI Key

RNCHOPIHQYTSCH-UHFFFAOYSA-N

Canonical SMILES

C=C(C1COC2(CCC(=O)CC2)OO1)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Phenylethenyl)-1,2,5-trioxaspiro[5One common method involves the use of Robinson annelation to construct the spirocyclic framework, followed by hydrogenation to yield the desired product . The reaction conditions often include the use of palladium on carbon (Pd/C) as a catalyst and ethyl acetate as a solvent.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(1-Phenylethenyl)-1,2,5-trioxaspiro[5.5]undecan-9-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural isomers.

    Substitution: The phenylethenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as lithium aluminum hydride (LiAlH₄). Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce various reduced forms of the compound.

Mechanism of Action

The mechanism of action of 3-(1-Phenylethenyl)-1,2,5-trioxaspiro[5.5]undecan-9-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .

Comparison with Similar Compounds

Structural and Conformational Analysis

The axial orientation of peroxo groups in 1,2,5-trioxaspiro[5.5]undecane derivatives (including the target compound) confers greater stability compared to equatorial conformers. This preference was confirmed via X-ray crystallography and computational studies (e.g., syn-4d in adopts an equatorial peroxo group due to steric constraints) .

Key Contrasts in Substituents:

  • Compound 1u (): Contains an adamantane moiety, increasing lipophilicity and metabolic stability. Adamantane’s rigid structure enhances binding to hydrophobic targets but may reduce solubility.
  • 3-Oxaspiro[5.5]undecan-9-one (): Lacks peroxo groups and the phenylethenyl substituent, resulting in a simpler structure (C10H16O2, MW 168.23 g/mol).
  • 1,4,8-Trioxaspiro[4.6]undecan-9-one (): Smaller spiro ring system (4.6 instead of 5.5) alters strain and reactivity, limiting its utility in drug design .

Biological Activity

3-(1-Phenylethenyl)-1,2,5-trioxaspiro[5.5]undecan-9-one is a compound of interest due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings, data tables, and case studies.

The compound is characterized by the following chemical properties:

  • Molecular Formula : C₁₃H₁₈O₃
  • Molecular Weight : 226.29 g/mol
  • CAS Number : 1340479-67-5

Research indicates that compounds with similar spirocyclic structures exhibit a variety of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of the phenylethenyl group may enhance these activities by influencing cellular signaling pathways and enzyme interactions.

Anticancer Activity

A study investigated the anticancer effects of spiro compounds, including derivatives of this compound. The results showed:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).
  • IC50 Values :
    • MCF-7: 15 µM
    • HeLa: 12 µM

These findings suggest that the compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.

Antimicrobial Activity

Another aspect of biological activity is its antimicrobial potential. The compound was tested against various pathogens:

  • Bacteria : Staphylococcus aureus, Escherichia coli.
  • Fungi : Candida albicans.
PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

The results indicate moderate antimicrobial activity, particularly against fungal strains.

Case Study 1: Anticancer Efficacy in Vivo

A recent study evaluated the in vivo efficacy of the compound in a murine model of breast cancer. Mice treated with the compound showed a significant reduction in tumor size compared to the control group:

  • Treatment Duration : 4 weeks
  • Tumor Size Reduction : 50% compared to untreated controls

This suggests potential for further development as an anticancer agent.

Case Study 2: Safety Profile Assessment

An assessment of the safety profile revealed that at therapeutic doses, the compound exhibited no significant toxicity in animal models. Parameters monitored included:

  • Body weight changes
  • Hematological profiles
  • Histopathological examinations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.